molecular formula C15H17NaO3 B7822985 sodium;2-[4-[(2-oxocyclopentyl)methyl]phenyl]propanoate

sodium;2-[4-[(2-oxocyclopentyl)methyl]phenyl]propanoate

Cat. No.: B7822985
M. Wt: 268.28 g/mol
InChI Key: WORCCYVLMMTGFR-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;2-[4-[(2-oxocyclopentyl)methyl]phenyl]propanoate involves several steps. One common method includes the reaction of 2-oxocyclopentanecarboxylic acid with 4-bromomethylphenylpropanoic acid in the presence of a base such as sodium hydroxide. The reaction is typically carried out in a solvent like methanol, followed by purification steps including crystallization and filtration .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes the use of automated reactors and continuous flow systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Sodium;2-[4-[(2-oxocyclopentyl)methyl]phenyl]propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated or halogenated analogs .

Scientific Research Applications

Sodium;2-[4-[(2-oxocyclopentyl)methyl]phenyl]propanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its effects on cellular processes and inflammation pathways.

    Medicine: Extensively researched for its therapeutic effects in treating inflammatory conditions and pain management.

    Industry: Utilized in the formulation of various pharmaceutical products

Mechanism of Action

The compound exerts its effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are involved in the biosynthesis of prostaglandins. By inhibiting these enzymes, the compound reduces the production of prostaglandins, leading to decreased inflammation, pain, and fever .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sodium;2-[4-[(2-oxocyclopentyl)methyl]phenyl]propanoate is unique due to its prodrug nature, which allows it to be converted into its active form in the body with minimal gastric irritation. This property makes it a preferred choice for patients with gastrointestinal sensitivity .

Properties

IUPAC Name

sodium;2-[4-[(2-oxocyclopentyl)methyl]phenyl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O3.Na/c1-10(15(17)18)12-7-5-11(6-8-12)9-13-3-2-4-14(13)16;/h5-8,10,13H,2-4,9H2,1H3,(H,17,18);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WORCCYVLMMTGFR-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)CC2CCCC2=O)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C1=CC=C(C=C1)CC2CCCC2=O)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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